molecular formula C11H11N3O2S B2721339 (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid CAS No. 401820-32-4

(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid

Cat. No.: B2721339
CAS No.: 401820-32-4
M. Wt: 249.29
InChI Key: IYEXPANOSXUHMB-UHFFFAOYSA-N
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Description

(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid is a heterocyclic compound that features a unique fusion of cyclopentane, thiophene, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by cyclization with cyclopentanone and subsequent reactions with alkylating agents . Another approach utilizes microwave-assisted synthesis, where cyclopentanone, malononitrile, and elemental sulfur react in ethanol to form intermediate compounds, which are then treated with aromatic amines under microwave irradiation to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid is unique due to its fused ring structure, which combines elements of cyclopentane, thiophene, and pyrimidine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-acetic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thienopyrimidines, which are known for their diverse pharmacological properties. The molecular formula is C10H10N4OSC_{10}H_{10}N_4OS, with a molecular weight of approximately 226.28 g/mol. Its structure includes a cyclopentane ring fused to a thieno-pyrimidine system, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₀N₄OS
Molecular Weight226.28 g/mol
Melting Point250°C
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that derivatives of thienopyrimidines exhibit significant anticancer activity. A study demonstrated that compounds similar to this compound inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Enzyme Inhibition

The compound has also been investigated for its role as a selective inhibitor of deubiquitinases (DUBs), which are crucial in regulating protein degradation pathways. Inhibiting DUBs can lead to increased levels of tumor suppressor proteins and decreased levels of oncogenic proteins, highlighting its potential in cancer therapy .

Case Studies

  • Anticancer Efficacy : A study involving the use of thienopyrimidine derivatives showed that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study concluded that these compounds could serve as lead candidates for further development in breast cancer treatment .
  • Antimicrobial Screening : In another investigation, this compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : By activating caspases and modulating Bcl-2 family proteins.
  • Inhibition of DUBs : Leading to altered protein turnover and enhanced apoptotic signaling.
  • Disruption of Bacterial Functions : Through interference with essential metabolic pathways.

Properties

IUPAC Name

2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-8(16)4-12-10-9-6-2-1-3-7(6)17-11(9)14-5-13-10/h5H,1-4H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEXPANOSXUHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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